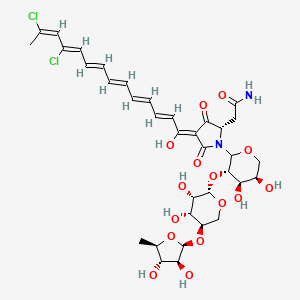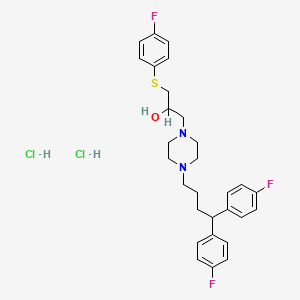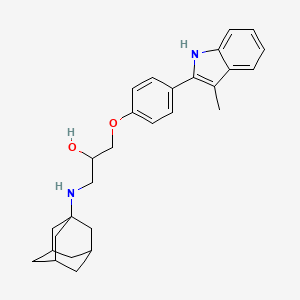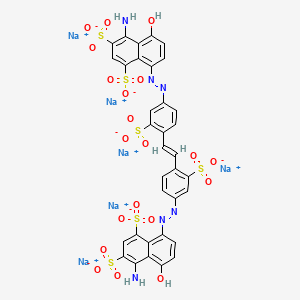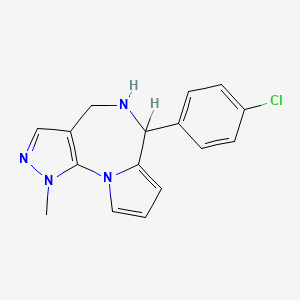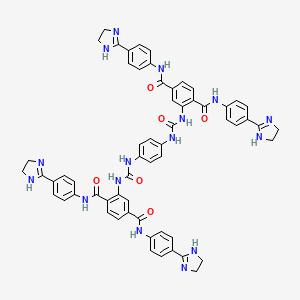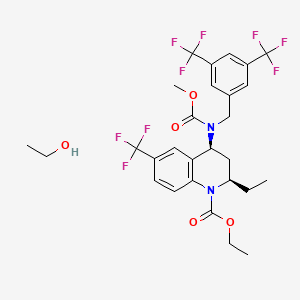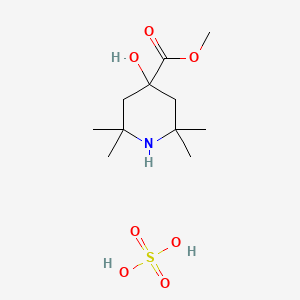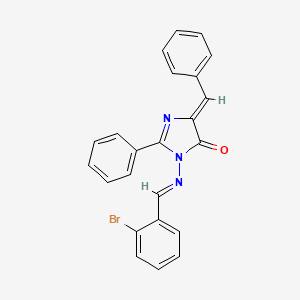
4-Benzylidene-1-((o-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzylidene-1-((o-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one is a synthetic organic compound that belongs to the class of imidazolinones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylidene-1-((o-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one typically involves the condensation of benzylidene derivatives with imidazolinone precursors. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and purification techniques is crucial for achieving high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzylidene-1-((o-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The choice of reagents and conditions depends on the desired transformation and the stability of the compound.
Major Products Formed
The major products formed from these reactions can vary widely depending on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted imidazolinones.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-Benzylidene-1-((o-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Studies may involve in vitro and in vivo assays to evaluate its efficacy and safety.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its interactions with biological targets and pathways may provide insights into new therapeutic strategies.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Benzylidene-1-((o-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Benzylidene-1-((o-bromobenzylidene)amino)-2-phenyl-2-imidazolin-5-one include other imidazolinones and benzylidene derivatives. These compounds share structural similarities and may exhibit comparable biological activities.
Uniqueness
What sets this compound apart is its specific substitution pattern and the presence of both benzylidene and bromobenzylidene groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
126293-20-7 |
|---|---|
Formule moléculaire |
C23H16BrN3O |
Poids moléculaire |
430.3 g/mol |
Nom IUPAC |
(5Z)-5-benzylidene-3-[(E)-(2-bromophenyl)methylideneamino]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C23H16BrN3O/c24-20-14-8-7-13-19(20)16-25-27-22(18-11-5-2-6-12-18)26-21(23(27)28)15-17-9-3-1-4-10-17/h1-16H/b21-15-,25-16+ |
Clé InChI |
OXGSOOQSBBRDLF-ODYMTFIRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=N2)C3=CC=CC=C3)/N=C/C4=CC=CC=C4Br |
SMILES canonique |
C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)C3=CC=CC=C3)N=CC4=CC=CC=C4Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


